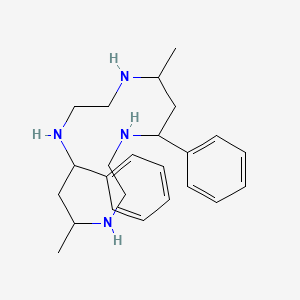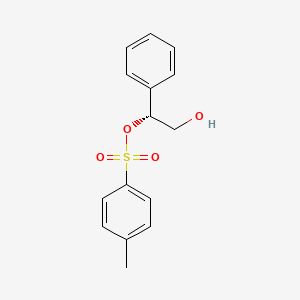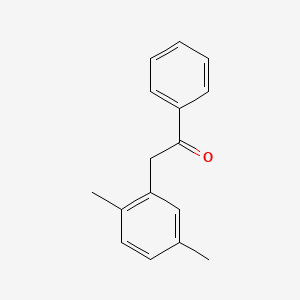
2-(2,5-Dimethylphenyl)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethylphenyl)-1-phenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group and a 2,5-dimethylphenyl group attached to a central ethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-1-phenylethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process. Additionally, alternative methods such as catalytic hydrogenation of precursor compounds may be explored to improve yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dimethylphenyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-(2,5-Dimethylphenyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, fragrances, and dyes.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethylphenyl)-1-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dimethylphenyl)-1-phenylethan-1-one
- 2-(3,5-Dimethylphenyl)-1-phenylethan-1-one
- 2-(2,6-Dimethylphenyl)-1-phenylethan-1-one
Uniqueness
2-(2,5-Dimethylphenyl)-1-phenylethan-1-one is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and physical properties. This positional isomerism can result in differences in melting points, boiling points, and solubility, as well as variations in biological activity and interaction with other molecules.
Propriétés
Numéro CAS |
85995-31-9 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C16H16O/c1-12-8-9-13(2)15(10-12)11-16(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Clé InChI |
XIRZJAAXABSUAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)
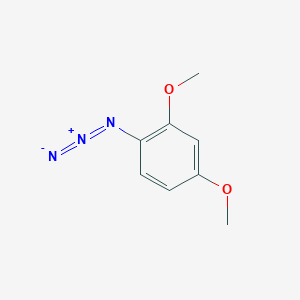
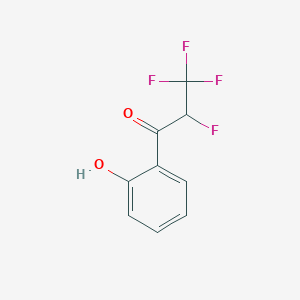
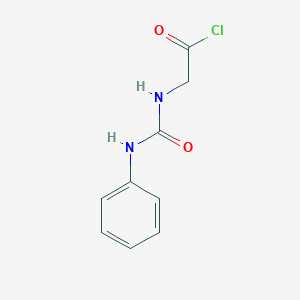

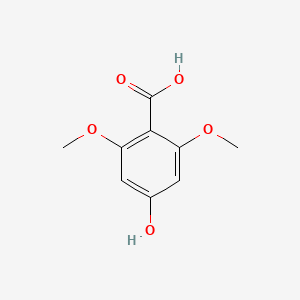
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
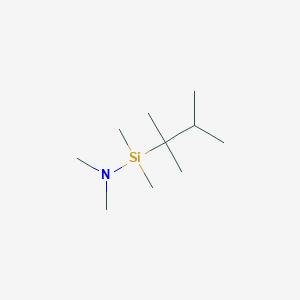

![[Dimethyl(prop-2-en-1-yl)silyl]methanethiol](/img/structure/B14410480.png)
![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
